molecular formula C28H24N2O4 B4567675 N-(4-acetylphenyl)-2-cyano-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide

N-(4-acetylphenyl)-2-cyano-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide

Cat. No.: B4567675
M. Wt: 452.5 g/mol
InChI Key: BRQAWQKGJREOJZ-QSCRVUTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-cyano-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide is a useful research compound. Its molecular formula is C28H24N2O4 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.17360725 g/mol and the complexity rating of the compound is 782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

A study by Abu-Rayyan et al. (2022) delved into the synthesis and characterization of new acrylamide derivatives, including compounds structurally related to "N-(4-acetylphenyl)-2-cyano-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide," for their application as corrosion inhibitors in nitric acid solutions for copper. These compounds were found to be effective corrosion inhibitors, showing potential for use in protecting metals from corrosion in acidic environments (Abu-Rayyan et al., 2022).

Polymer Science

In polymer science, a study by Suresh et al. (2016) explored the synthesis and characterization of UV cross-linkable polymers based on triazine, which included derivatives related to the compound . These studies highlight the potential of such acrylamide derivatives in creating materials with desirable properties for industrial applications, such as enhanced durability and responsiveness to UV light (Suresh et al., 2016).

Antitumor Activity

Research by Fahim and Shalaby (2019) on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, including acryloyl(phenyl)benzenesulfonamide derivatives, revealed some compounds exhibiting excellent in vitro antitumor activity. This suggests potential therapeutic applications of these compounds in cancer treatment, demonstrating the versatility of acrylamide derivatives in scientific research (Fahim & Shalaby, 2019).

Environmental and Material Chemistry

Further, Smith and Oehme (1991) provided a comprehensive review of acrylamide and polyacrylamide, focusing on their production, use, environmental fate, and neurotoxicity. While this study encompasses broader aspects of acrylamide applications, it underscores the importance of understanding both the beneficial uses and potential risks associated with these chemicals in various settings (Smith & Oehme, 1991).

Properties

IUPAC Name

(E)-N-(4-acetylphenyl)-2-cyano-3-[3-methoxy-2-[(E)-3-phenylprop-2-enoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4/c1-20(31)22-13-15-25(16-14-22)30-28(32)24(19-29)18-23-11-6-12-26(33-2)27(23)34-17-7-10-21-8-4-3-5-9-21/h3-16,18H,17H2,1-2H3,(H,30,32)/b10-7+,24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQAWQKGJREOJZ-QSCRVUTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C(=CC=C2)OC)OCC=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C(=CC=C2)OC)OC/C=C/C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-2-cyano-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide
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N-(4-acetylphenyl)-2-cyano-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide
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N-(4-acetylphenyl)-2-cyano-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide
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N-(4-acetylphenyl)-2-cyano-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide
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N-(4-acetylphenyl)-2-cyano-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide
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N-(4-acetylphenyl)-2-cyano-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.